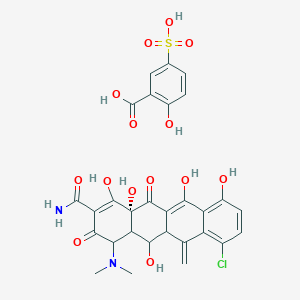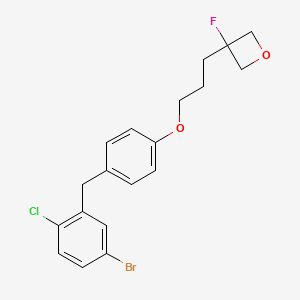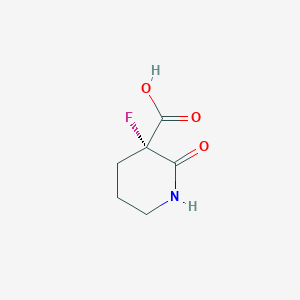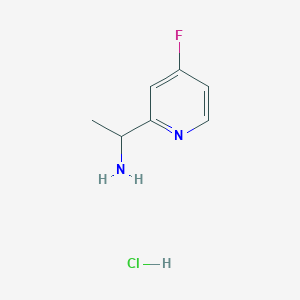
(R)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the ethanamine group. One common method involves the use of fluorinating agents such as xenon difluoride or molecular fluorine to introduce the fluorine atom into the pyridine ring. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The ethanamine group may facilitate binding to receptors or enzymes, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the ethanamine group.
4-Fluoroaniline: Contains a fluorine atom on an aromatic ring but differs in the position and type of substituent.
Uniqueness
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to the combination of the fluorine atom and the ethanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10ClFN2 |
|---|---|
Molekulargewicht |
176.62 g/mol |
IUPAC-Name |
1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H |
InChI-Schlüssel |
JOKAIRQFJRGXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC(=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


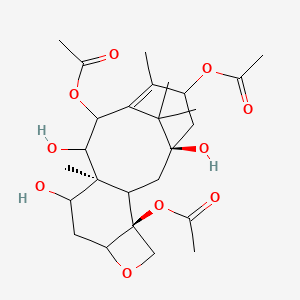
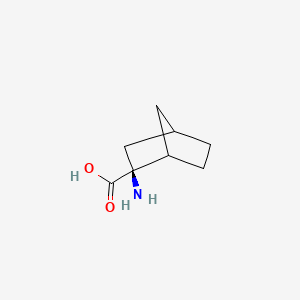
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)
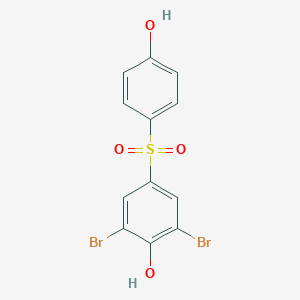

![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
